molecular formula C13H11BN2O2 B1499408 (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid CAS No. 1187822-25-8

(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid

Cat. No. B1499408
CAS RN: 1187822-25-8
M. Wt: 238.05 g/mol
InChI Key: DLVLGGPKNQEEKJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine cores, such as “(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid”, have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . They are used in the synthesis of various derivatives with potential anticancer properties . This compound belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .


Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives are synthesized by integrating a pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds are obtained by a palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds are obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by an imidazole ring fused with a pyridine moiety . The majority of imidazo[1,2-a]pyridine-based drugs are C-3 functionalized .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives include palladium-catalyzed coupling reactions (Suzuki reactions) and the Vilsmeier-Haack reaction . A tandem reaction sequence involving gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones has also been reported .

Scientific Research Applications

Applications in Medicinal Chemistry and Drug Synthesis

(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid and its derivatives play a crucial role in the pharmaceutical industry, especially in the synthesis of active pharmaceutical ingredients (APIs). The palladium-catalyzed Suzuki–Miyaura borylation reactions are highly efficient for preparing various active agents, including anti-cancer and anti-tuberculosis compounds (Sanghavi et al., 2022).

Role in Fluorescence and Imaging

The compound's derivatives, such as pyridylimidazo[1,2-a]pyridine-BODIPY conjugates, have significant applications in color tuning for fluorescence. These derivatives have shown promise in biological imaging due to their ability to shift emission colors from green to near-infrared (NIR) (Zhang et al., 2018).

Contribution to Polymer Science and Drug Delivery

The use of boronic acid derivatives, including this compound, extends to the field of polymer science. These compounds have been integrated into polymeric carriers for drug delivery, showing improved pharmacokinetics and on-target drug release capabilities (Kim, Suzuki, & Nagasaki, 2020).

Sensor Development and Analytical Chemistry

Boron-dipyrromethene (BODIPY) derivatives of boronic acids, including those related to this compound, have been used to develop selective chemosensors, particularly for fluoride detection. These sensors demonstrate reversible and reusable properties, essential for various analytical applications (Madhu & Ravikanth, 2014).

Bioorganic Chemistry and Protein Labeling

In bioorganic chemistry, boronic acid complexes, including derivatives of this compound, have been used for non-covalent protein fluorescence labeling. These complexes exhibit enhanced fluorescence when interacting with proteins, making them suitable for bioconjugation and protein probing (Martínez-Aguirre et al., 2021).

Advanced Organic Synthesis

This compound is utilized in advanced organic synthesis, aiding in the efficient production of complex organic compounds. Its derivatives have been instrumental in synthesizing imidazo[1,2-a]pyridines, which are important in various organic reactions (Wang, Ma, & Yu, 2011).

Mechanism of Action

While the specific mechanism of action for “(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been reported to exhibit anticancer activity . For instance, compound 15, a derivative of imidazo[1,2-a]pyridine, exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .

Future Directions

Imidazo[1,2-a]pyridine cores are of increasing importance in the pharmaceutical industry, and there is ongoing research into their potential applications, particularly in the development of anticancer agents . Future research may focus on developing more effective compounds for treating various diseases, including cancer .

properties

IUPAC Name

(2-phenylimidazo[1,2-a]pyridin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BN2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVLGGPKNQEEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657981
Record name (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187822-25-8
Record name (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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